molecular formula C16H25NO B1332510 N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine CAS No. 356091-93-5

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

Cat. No. B1332510
CAS RN: 356091-93-5
M. Wt: 247.38 g/mol
InChI Key: QKPXHXPLAWJIAQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine (also known as NMDBC) is an organic compound with a cyclohexane ring structure. It is a derivative of cyclohexanamine, an important intermediate in organic chemistry. NMDBC has become a popular research compound due to its unique properties and potential applications in medicine and science.

Scientific Research Applications

NMDBC has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Additionally, NMDBC is used in the synthesis of materials for medical devices, such as catheters and stents.

Mechanism of Action

NMDBC acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This reaction leads to the formation of a new molecule, with the NMDBC molecule acting as the leaving group. The reaction can be reversed, allowing for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
NMDBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, NMDBC has been shown to act as an anti-inflammatory agent, and it has been shown to have anti-cancer activities.

Advantages and Limitations for Lab Experiments

NMDBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, there are some limitations to using NMDBC in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it is not very stable in air, and it can decompose over time.

Future Directions

NMDBC has a variety of potential future directions. It could be used in the synthesis of new drugs and materials for medical devices. Additionally, it could be used in the synthesis of new catalysts and enzymes. Furthermore, it could be used in the synthesis of new materials for energy storage and conversion. Finally, it could be used in the synthesis of new materials for the electronics industry.

Synthesis Methods

NMDBC can be synthesized from cyclohexanamine and 4-methoxy-2,5-dimethylbenzyl chloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is usually completed in several hours and yields a product with a purity of over 99%.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPXHXPLAWJIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354501
Record name N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

CAS RN

356091-93-5
Record name N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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